3,4-Dichloro-2-methylquinoline
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Overview
Description
3,4-Dichloro-2-methylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, which is a bicyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of Selectfluor as an oxidizing agent in aqueous solutions under the catalysis of silver nitrate has been reported to yield high purity and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide in the presence of oxygen.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolines.
Scientific Research Applications
3,4-Dichloro-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methylquinoline involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, it can act as a bidentate chelator of metal ions, which are critical enzyme cofactors .
Comparison with Similar Compounds
2-Chloroquinoline: Shares similar structural features but differs in the position of the chlorine substituent.
4,6-Dichloro-2-methylquinoline: Another dichloro derivative with different substitution patterns.
Quinoline: The parent compound without any substituents.
Uniqueness: 3,4-Dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichloro substitution at the 3 and 4 positions enhances its potential as an antimicrobial and anticancer agent compared to other quinoline derivatives .
Properties
CAS No. |
63010-75-3 |
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Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3,4-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI Key |
BGGKGBKJBLISAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Cl)Cl |
Origin of Product |
United States |
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